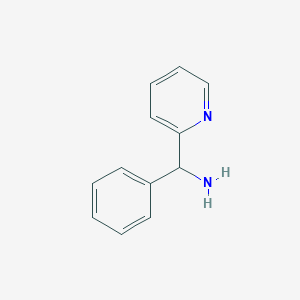

Phenyl(pyridin-2-yl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

phenyl(pyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-9,12H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAEZXIOBOOEPOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Phenyl(pyridin-2-yl)methanamine

Abstract: Phenyl(pyridin-2-yl)methanamine is a pivotal chiral building block in medicinal chemistry and materials science, primarily due to its unique structural combination of a pyridine ring, a phenyl group, and a primary amine attached to a stereocenter. This arrangement makes it an invaluable scaffold for developing ligands, catalysts, and pharmacologically active agents.[1][2] Its derivatives have shown promise as cannabinoid receptor modulators and antituberculosis agents.[2] This guide provides a comprehensive, field-proven methodology for the synthesis of this compound via a robust reductive amination strategy. We will delve into the mechanistic rationale behind the chosen synthetic route, present a detailed, self-validating experimental protocol, and outline a full suite of characterization techniques required to confirm the structure and purity of the final product. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the preparation and analysis of this important chemical entity.

Introduction & Strategic Importance

This compound, with the chemical formula C₁₂H₁₂N₂, is a primary amine that serves as a cornerstone intermediate in organic synthesis.[3] Its structure is notable for several key features that drive its utility:

-

Chiral Center: The benzylic carbon atom is a stereocenter, allowing for the synthesis of enantiomerically pure derivatives, a critical consideration in modern drug development where stereochemistry often dictates efficacy and safety.

-

Bidentate Ligand Potential: The presence of two nitrogen atoms—the pyridine ring nitrogen and the primary amine—allows the molecule to act as a bidentate chelating ligand for various metal catalysts.

-

Pharmacophoric Elements: The combination of an aromatic phenyl ring and a heteroaromatic pyridine ring provides a scaffold capable of diverse molecular interactions, including hydrogen bonding (via the amine and pyridine nitrogen) and π-π stacking.[2] This versatility is why the phenyl-pyridyl motif is prevalent in numerous drug candidates, from kinase inhibitors to anti-inflammatory agents.[4][5][6]

Given its significance, a reliable and scalable synthetic protocol is essential. This guide focuses on the reductive amination of 2-benzoylpyridine, a method prized for its efficiency and operational simplicity.

The Synthetic Blueprint: Reductive Amination

Rationale for Route Selection

While several synthetic routes to this compound can be envisioned, including multi-step sequences involving Grignard reagents[7][8], the direct reductive amination of 2-benzoylpyridine stands out for its superior efficiency. This one-pot approach offers significant advantages:

-

Convergence and Atom Economy: The key C-N bond is formed directly from the ketone precursor and an ammonia source, minimizing step count and maximizing atom economy.[9]

-

Mild and Selective Conditions: The use of hydride-based reducing agents like sodium borohydride allows the reaction to proceed under mild conditions, preserving sensitive functional groups. This method avoids the often harsh conditions or expensive reagents associated with alternative pathways.[10][11]

-

High Yield and Purity: When optimized, this reaction typically affords high yields of the desired amine, with purification being relatively straightforward.

Reaction Mechanism

The reductive amination process occurs in two distinct, concurrent stages within a single reaction vessel:

-

Imine Formation: The carbonyl group of 2-benzoylpyridine reacts with an ammonia source (e.g., ammonium acetate or aqueous ammonia) to form a hemiaminal intermediate. This intermediate then dehydrates to form the corresponding imine (or iminium ion under acidic catalysis).

-

Imine Reduction: A selective reducing agent, such as sodium borohydride (NaBH₄), is introduced. This hydride reagent preferentially reduces the C=N double bond of the imine to yield the final primary amine product, this compound.

The causality behind this one-pot success lies in the relative reactivity of the functional groups. The imine is typically more electrophilic and thus more susceptible to hydride reduction than the starting ketone, allowing for high selectivity.

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Successful execution, followed by the characterization outlined in Section 4, will confirm the synthesis of the target compound.

Caption: Experimental workflow for synthesis, purification, and analysis.

Materials and Reagents

-

2-Benzoylpyridine (≥98%)

-

Ammonium Acetate (≥98%)

-

Sodium Borohydride (≥98%)

-

Methanol (Anhydrous)

-

Ethyl Acetate (ACS Grade)

-

Hexanes (ACS Grade)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (230-400 mesh)

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-benzoylpyridine (5.00 g, 27.3 mmol, 1.0 equiv.). Dissolve the ketone in anhydrous methanol (100 mL).

-

Ammonia Source Addition: To the resulting solution, add ammonium acetate (21.0 g, 273 mmol, 10.0 equiv.). Rationale: A large excess of the ammonia source is used to drive the imine formation equilibrium forward.

-

Imine Formation: Stir the mixture vigorously at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction flask in an ice-water bath to 0°C. Cautiously add sodium borohydride (2.06 g, 54.6 mmol, 2.0 equiv.) portion-wise over 15 minutes. Rationale: Portion-wise addition at low temperature is crucial to control the exothermic reaction and prevent the undesired reduction of the starting ketone.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring overnight (approx. 16 hours).

-

Work-up and Extraction:

-

Cool the flask again to 0°C and slowly quench the reaction by adding deionized water (50 mL) to decompose any unreacted NaBH₄.

-

Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

-

Add more deionized water (50 mL) and extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL). Rationale: The bicarbonate wash removes any acetic acid byproduct from the ammonium acetate.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product as an oil or semi-solid.

-

Purification

Purify the crude material using flash column chromatography on silica gel.

-

Eluent System: A gradient of 20% to 50% Ethyl Acetate in Hexanes, supplemented with 1% triethylamine. Rationale: The addition of a small amount of triethylamine deactivates the acidic sites on the silica gel, preventing the polar amine product from streaking and leading to better separation.

-

Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC). Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a light yellow oil or solid.[1]

Comprehensive Characterization

Orthogonal analytical techniques are required to unequivocally confirm the identity, structure, and purity of the synthesized compound.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂ | [3] |

| Molecular Weight | 184.24 g/mol | [2][3] |

| Appearance | Light yellow oil or semi-solid | |

| IUPAC Name | This compound |

Spectroscopic Data Analysis

| Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ ~8.6 (d, 1H, pyridyl-H6), ~7.7 (td, 1H, pyridyl-H4), ~7.2-7.4 (m, 7H, phenyl-H & pyridyl-H3,5), ~5.0 (s, 1H, benzylic-CH), ~2.0 (br s, 2H, -NH₂) |

| ¹³C NMR (101 MHz, CDCl₃) | δ ~162 (pyridyl-C2), ~149 (pyridyl-C6), ~143 (phenyl-Cipso), ~136 (pyridyl-C4), ~128.5 (phenyl-CH), ~127.5 (phenyl-CH), ~127.0 (phenyl-CH), ~122 (pyridyl-C5), ~121 (pyridyl-C3), ~60 (benzylic-CH) |

| FTIR (ATR) | ν ~3300-3400 cm⁻¹ (N-H stretch, primary amine), ~3030 cm⁻¹ (Aromatic C-H stretch), ~1600 cm⁻¹ (Aromatic C=C vibrations), ~1100 cm⁻¹ (C-N stretch)[2] |

| HRMS (ESI+) | Calculated for [C₁₂H₁₃N₂]⁺ ([M+H]⁺): m/z 185.1073; Found: 185.107x (within 5 ppm)[2][3] |

Conclusion

This guide has detailed a robust and efficient synthesis of this compound via reductive amination of 2-benzoylpyridine. The rationale for the chosen synthetic strategy was grounded in principles of atom economy and operational simplicity. The provided step-by-step protocol, complete with explanations for critical steps, serves as a reliable method for obtaining the target compound. Furthermore, the comprehensive characterization plan, utilizing NMR, FTIR, and HRMS, establishes a clear framework for validating the product's identity and purity. The successful synthesis and verification of this key intermediate empower researchers to further explore its vast potential in the development of novel therapeutics and advanced materials.

References

-

This compound - Introduction . ChemBK. [Link]

-

This compound | C12H12N2 | CID 2775258 . PubChem. [Link]

-

Spectral data of compound 5a-5m, 6a-6e . Semantic Scholar. [Link]

-

Phenyl(pyridin-2-yl)methanol | C12H11NO | CID 315585 . PubChem. [Link]

-

Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines . Semantic Scholar. [Link]

-

A Mild, Pyridine-Borane-Based Reductive Amination Protocol . Sciencemadness.org. [Link]

- Process for preparation of benzoylpyridines and derivatives.

-

SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL) METHYL]METHANAMINE BY REDUCTIVE AMINATION . ResearchGate. [Link]

-

To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity . ResearchGate. [Link]

-

Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. [Link]

-

2-phenylpyridine - Organic Syntheses Procedure . Organic Syntheses. [Link]

- Synthesis method and intermediates of pyridin-2-yl-methylamine.

- Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative.

-

Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy . ACS Publications. [Link]

-

2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent IKur Inhibitor . ACS Publications. [Link]

-

Synthesis, Characterization and Biological Activities of Binuclear Metal Complexes... . ResearchGate. [Link]

-

General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination . ChemRxiv. [Link]

-

Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones . Indian Journal of Chemistry. [Link]

-

Pyridine, 2-phenyl- . NIST WebBook. [Link]

-

Grignard Reagent Synthesis Reaction Mechanism . YouTube. [Link]

-

Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines . Semantic Scholar. [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry . PubMed Central. [Link]

-

Pyridine synthesis . Organic Chemistry Portal. [Link]

-

Selective Synthesis of Secondary Amines by Pt Nanowire Catalyzed Reductive Amination of Aldehydes with Ammonia . The Royal Society of Chemistry. [Link]

-

Reaction Between Grignard Reagents and Heterocyclic N-oxides . DiVA portal. [Link]

-

The infrared spectra of secondary amines and their salts . ResearchGate. [Link]

-

Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors . MDPI. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | 39930-11-5; 59575-91-6 | Benchchem [benchchem.com]

- 3. This compound | C12H12N2 | CID 2775258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Discovery of 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent IKur Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. mdpi.com [mdpi.com]

- 7. sphinxsai.com [sphinxsai.com]

- 8. diva-portal.org [diva-portal.org]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. sciencemadness.org [sciencemadness.org]

- 11. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. | Semantic Scholar [semanticscholar.org]

Spectroscopic Analysis of Phenyl(pyridin-2-yl)methanamine: A Technical Guide

Introduction

Phenyl(pyridin-2-yl)methanamine, a molecule incorporating both a phenyl and a pyridinyl moiety linked by a methanamine bridge, represents a core structural motif in medicinal chemistry and materials science. Its derivatives have been explored for a range of biological activities, and the molecule itself serves as a valuable building block in organic synthesis.[1] A thorough understanding of its structural and electronic properties is paramount for its effective application, and this is achieved through a comprehensive spectroscopic analysis.

This technical guide provides an in-depth analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide will leverage high-quality predicted NMR data and a comparative analysis based on the well-established spectroscopic behaviors of its constituent functional groups and closely related structural analogs. This approach provides a robust and scientifically sound characterization, offering valuable insights for researchers, scientists, and drug development professionals.

Molecular Structure and Logic of Analysis

The logical workflow for the spectroscopic characterization of this compound is a multi-faceted approach, where each technique provides a unique piece of the structural puzzle.

Caption: Logical workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range (typically 0-160 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

¹H NMR Spectral Analysis (Predicted)

The predicted ¹H NMR spectrum of this compound provides a detailed map of the proton environments. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine ring and the aromatic currents of both ring systems.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.55 | d | 1H | H6' (Pyridine) |

| ~7.65 | td | 1H | H4' (Pyridine) |

| ~7.40-7.20 | m | 5H | Phenyl-H |

| ~7.15 | ddd | 1H | H5' (Pyridine) |

| ~7.10 | d | 1H | H3' (Pyridine) |

| ~5.00 | s | 1H | CH (Methine) |

| ~2.10 | br s | 2H | NH₂ |

Note: Predicted chemical shifts can have a deviation of up to 0.2 ppm from experimental values.[2]

Interpretation:

-

The proton on the carbon adjacent to the nitrogen in the pyridine ring (H6') is expected to be the most downfield-shifted aromatic proton due to the deshielding effect of the nitrogen atom.

-

The protons of the phenyl ring will likely appear as a complex multiplet in the range of 7.20-7.40 ppm.

-

The methine proton (CH) is a singlet and its chemical shift around 5.00 ppm is characteristic of a proton attached to a carbon bearing both an amine and two aromatic rings.

-

The amine (NH₂) protons typically appear as a broad singlet, and their chemical shift can be variable and dependent on concentration and solvent.

¹³C NMR Spectral Analysis (Predicted)

The predicted ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~160.0 | C2' (Pyridine) |

| ~149.0 | C6' (Pyridine) |

| ~142.0 | C1 (Phenyl, ipso) |

| ~136.5 | C4' (Pyridine) |

| ~128.5 | C3/C5 (Phenyl) |

| ~127.5 | C2/C6 (Phenyl) |

| ~127.0 | C4 (Phenyl) |

| ~122.0 | C5' (Pyridine) |

| ~121.0 | C3' (Pyridine) |

| ~60.0 | CH (Methine) |

Note: Predicted ¹³C NMR chemical shifts can have a deviation of up to 1-2 ppm from experimental values.[2]

Interpretation:

-

The carbon atom of the pyridine ring attached to the methanamine bridge (C2') is expected to be the most downfield-shifted due to the influence of the nitrogen atom.

-

The ipso-carbon of the phenyl ring (C1) will also be downfield.

-

The remaining aromatic carbons appear in the typical range of 120-140 ppm.

-

The methine carbon (CH) is expected around 60 ppm, a characteristic chemical shift for a carbon atom in this environment.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Sample Preparation (KBr Pellet - for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Expected IR Spectral Features

Based on the known absorption frequencies of similar functional groups, the IR spectrum of this compound is expected to exhibit the following characteristic bands.[3]

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3250 | N-H stretch (asymmetric and symmetric) | Primary Amine (NH₂) |

| 3100-3000 | C-H stretch | Aromatic (Phenyl and Pyridinyl) |

| 1640-1550 | N-H bend (scissoring) | Primary Amine (NH₂) |

| 1600-1450 | C=C and C=N stretch | Aromatic Rings |

| 1250-1000 | C-N stretch | Amine |

| 900-690 | C-H out-of-plane bend | Aromatic Rings |

Interpretation:

-

The presence of two distinct peaks in the 3400-3250 cm⁻¹ region would be a strong indication of the primary amine (NH₂) group.[4]

-

The sharp peaks between 3100-3000 cm⁻¹ are characteristic of C-H stretching vibrations in aromatic rings.

-

The "fingerprint" region (below 1500 cm⁻¹) will contain a complex pattern of bands that is unique to the molecule's overall structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Ionization:

-

ESI: A soft ionization technique that typically produces the protonated molecule [M+H]⁺.

-

EI: A hard ionization technique that generates a molecular ion (M⁺) and extensive fragmentation.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Expected Mass Spectrum and Fragmentation

The molecular weight of this compound (C₁₂H₁₂N₂) is 184.24 g/mol .[5]

Expected Molecular Ion:

-

In an ESI mass spectrum, the base peak would be expected at m/z 185.1, corresponding to the protonated molecule [M+H]⁺.

-

In an EI mass spectrum, a molecular ion peak (M⁺) would be observed at m/z 184.1.

Fragmentation Pattern:

The fragmentation of benzylamines in mass spectrometry is well-documented.[6][7] The primary fragmentation pathways involve cleavage of the C-C and C-N bonds adjacent to the amine.

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Interpretation:

-

Loss of Ammonia: A common fragmentation pathway for primary amines is the loss of ammonia (NH₃), which would result in a fragment at m/z 167.[6]

-

Benzylic Cleavage: Cleavage of the bond between the methine carbon and the pyridine ring would generate a benzylamine radical cation at m/z 106.

-

Tropylium Ion Formation: The benzyl cation (m/z 91) is a common fragment in the mass spectra of benzyl-containing compounds, often rearranging to the stable tropylium ion. The fragment at m/z 92 could correspond to the aminomethylpyridine cation.

-

Aromatic Fragments: Fragments corresponding to the phenyl cation (m/z 77) and the pyridinyl radical cation (m/z 78) are also expected.

Conclusion

This technical guide has provided a comprehensive spectroscopic analysis of this compound, leveraging a combination of predicted NMR data and comparative analysis with known spectral behaviors of related compounds. The detailed interpretation of the expected ¹H NMR, ¹³C NMR, IR, and MS data provides a robust framework for the structural confirmation and characterization of this important molecule. The provided experimental protocols offer practical guidance for researchers undertaking the synthesis and analysis of this compound and its derivatives. This integrated spectroscopic approach is essential for ensuring the identity, purity, and structural integrity of chemical entities in research and development.

References

- Cooks, R. G., & O'Lear, J. R. (1991). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 2(4), 309-318.

- Audier, H. E., & Milliet, A. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 38(10), 1069-1078.

-

ResearchGate. (n.d.). (A) IR spectra of pure benzylamine (2a, black), pure tetrabutylphosphonium bromide (3b, blue), and a mixture of 2a and 3b (red), recorded at room temperature. (B) enlargement of Figure 1A between 2600 and 4000 cm-1. Retrieved from [Link]

- Lee, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20296.

-

ResearchGate. (n.d.). IR spectra of benzylamine grafted to the silica gel surface.... Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eng.uc.edu [eng.uc.edu]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C12H12N2 | CID 2775258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchportal.ip-paris.fr [researchportal.ip-paris.fr]

A Technical Guide to the Crystal Structure Determination of Phenyl(pyridin-2-yl)methanamine: A Methodological Blueprint

Abstract: Phenyl(pyridin-2-yl)methanamine is a bifunctional aromatic amine that serves as a critical building block in medicinal chemistry, particularly in the synthesis of bioactive molecules and coordination complexes.[1][2] Its structural versatility allows for significant interaction with biological targets.[1] Determining the precise three-dimensional arrangement of this molecule through single-crystal X-ray diffraction is paramount for understanding its structure-activity relationship (SAR), optimizing ligand design, and ensuring robust intellectual property. This guide provides an in-depth, experience-driven methodology for the crystal structure determination of this compound, from material synthesis and crystallization to data analysis and refinement. While a published crystal structure for this specific amine is not publicly available as of this writing, we will leverage the crystallographic data of its close structural analog, Phenyl(pyridin-2-yl)methanol, as an illustrative case study to detail the experimental and computational workflow.[3][4]

Part 1: The Foundational Stage - Synthesis and High-Quality Crystallization

The journey to a crystal structure begins not at the diffractometer, but in the chemistry lab. The synthesis of high-purity material is a non-negotiable prerequisite. Impurities, even at low levels, can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

Synthesis and Purification

A common synthetic route to this compound involves the reduction of Phenyl(pyridin-2-yl)methanone, a commercially available precursor.[5]

Exemplary Protocol:

-

Reaction Setup: Dissolve Phenyl(pyridin-2-yl)methanone in a suitable solvent such as methanol or ethanol.

-

Reduction: Cool the solution in an ice bath and add a reducing agent like sodium borohydride (NaBH₄) portion-wise. The choice of a mild reducing agent is crucial to avoid over-reduction of the pyridine ring.

-

Quenching & Extraction: After the reaction is complete (monitored by TLC), quench carefully with water. Extract the product into an organic solvent like dichloromethane or ethyl acetate.

-

Purification: The crude product must be purified, typically via column chromatography on silica gel, to achieve >99% purity as confirmed by NMR and LC-MS.

The Art of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step, blending systematic screening with chemical intuition. The goal is to create a supersaturated solution from which the molecule can slowly and orderly precipitate.

Key Crystallization Techniques:

-

Slow Evaporation: This is the simplest method. A solution of the purified compound in a suitable solvent or solvent mixture is left in a loosely covered vial, allowing the solvent to evaporate over days or weeks. For this compound, solvent systems like methanol/chloroform or ethanol/toluene mixtures are promising starting points.[1]

-

Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a miscible "anti-solvent" in a sealed chamber. The anti-solvent slowly diffuses into the drop, reducing the compound's solubility and promoting crystallization.

-

Temperature Gradient: The solubility of the compound is exploited by creating a slow temperature change. A saturated solution at a higher temperature is slowly cooled, inducing crystallization.

Field-Proven Insights for this compound: The presence of both a basic pyridine nitrogen and an amine group makes this compound a candidate for salt formation to improve crystal quality. The addition of trace amounts of acids, such as trifluoroacetic acid (TFA), can protonate the molecule, forming a more rigid salt that may pack more efficiently into a crystal lattice.[1]

Caption: Overall workflow from synthesis to final validated crystal structure.

Part 2: Data Acquisition via Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible fractures) is obtained, it is mounted on a diffractometer for data collection.

Step-by-Step Protocol:

-

Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a glass fiber or a loop, which is then affixed to a goniometer head.

-

Cryo-cooling: The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas.[1] This is a critical step that minimizes atomic thermal motion, leading to higher resolution data and reducing radiation damage to the crystal.

-

Diffractometer Setup: The crystal is placed on a modern diffractometer, often equipped with a CCD or CMOS area detector. The X-ray source is typically a sealed tube or microfocus source generating Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å) radiation.

-

Unit Cell Determination: A short series of initial diffraction images are collected to locate reflections. These are then used by indexing software to determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.

-

Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of φ and ω scans. The strategy is designed to measure as many unique reflections as possible to a desired resolution (e.g., 0.8 Å), with sufficient redundancy to ensure accurate intensity measurements.

Part 3: Structure Solution and Refinement

This stage transforms the raw diffraction data into a chemically meaningful atomic model. This is an iterative computational process.

Data Reduction and Integration

The raw image files are processed to integrate the intensity of each diffraction spot, correct for experimental factors (like Lorentz and polarization effects), and scale the data. This produces a reflection file containing the Miller indices (h,k,l) and the intensity (I) and standard uncertainty (σ(I)) for each reflection.

Structure Solution

The "phase problem" is the central challenge in crystallography. While we can measure the intensities (which are related to the square of the structure factor amplitude, |F|²), the phase information (α) is lost. The structure is solved using computational methods to retrieve these phases.

-

Direct Methods (e.g., SHELXD): This is the most common approach for small molecules. It uses statistical relationships between the intensities of strong reflections to derive initial phase estimates, which are then used to generate an initial electron density map.[1]

Structure Refinement

The initial model from the solution step is a rough approximation. Refinement is the process of iteratively adjusting the atomic parameters (positional coordinates, displacement parameters) to improve the agreement between the calculated structure factors (Fc) from the model and the observed structure factors (Fo) from the experiment.

-

Least-Squares Refinement (e.g., SHELXL): The process minimizes the difference between Fo² and Fc².[1] The quality of the fit is monitored by the R-factor (R1) and the weighted R-factor (wR2). A final R1 value below 0.05 (5%) is generally considered good for a high-quality structure.

The Refinement Cycle: This is an iterative process where the scientist's expertise is crucial.

Caption: The iterative cycle of refining a crystal structure model.

Self-Validation and Trustworthiness: A key tool for validating the model during refinement is the difference Fourier map . This map shows regions where the observed electron density (Fo) is higher or lower than the calculated density (Fc). Large positive peaks indicate missing atoms, while negative troughs suggest atoms that are misplaced or have incorrect assignments. A fully refined and correct structure will have a "flat" difference map with no significant residual peaks.[3]

Part 4: Data Analysis and Interpretation - A Case Study

To illustrate the final output, we present the crystallographic data for the closely related Phenyl(pyridin-2-yl)methanol.[3] We would expect this compound to crystallize in a similar system, with the primary difference being the nature of the hydrogen bonding.

Table 1: Expected Crystallographic Data Summary (Based on the analog Phenyl(pyridin-2-yl)methanol[3])

| Parameter | Value | Significance |

| Chemical Formula | C₁₂H₁₁NO | For the amine, this would be C₁₂H₁₂N₂ |

| Formula Weight | 185.22 | For the amine, this would be 184.24[2] |

| Crystal System | Orthorhombic | Defines the basic symmetry of the unit cell. |

| Space Group | P2₁2₁2₁ | Describes the symmetry elements within the unit cell. |

| a (Å) | 7.4385 (8) | Unit cell dimension. |

| b (Å) | 14.3429 (16) | Unit cell dimension. |

| c (Å) | 9.2255 (10) | Unit cell dimension. |

| V (ų) | 984.27 (19) | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| Radiation | Mo Kα (λ = 0.71073 Å) | X-ray wavelength used for the experiment. |

| T (K) | 296 | Temperature of data collection. |

| Reflections collected | 7290 | Total number of diffraction spots measured. |

| Independent reflections | 2245 | Number of unique reflections. |

| R[F² > 2σ(F²)] (R1) | 0.039 | Agreement factor; <0.05 indicates a very good model. |

| wR(F²) | 0.084 | Weighted agreement factor. |

| Goodness-of-fit (S) | 0.81 | Should be close to 1 for a good model. |

| Δρ_max, Δρ_min (e Å⁻³) | 0.09, -0.12 | Residual electron density; should be close to zero. |

Structural Insights: For the methanol analog, the crystal structure revealed that the pyridine and phenyl rings are inclined to each other by 71.42°.[3][4] The key intermolecular interaction is an O—H⋯N hydrogen bond that links molecules into helical chains.[3]

For this compound, we would hypothesize a similar non-planar conformation. However, the hydrogen bonding would be different and potentially more complex. The amine group (-NH₂) has two hydrogen bond donors, while the pyridine nitrogen is an acceptor. This could lead to N—H⋯N hydrogen bonds, forming chains, dimers, or more complex three-dimensional networks, which would fundamentally influence the compound's physical properties, such as solubility and melting point.

Conclusion

The determination of the crystal structure of this compound is a multi-stage process that demands precision in both experimental execution and computational analysis. A successful outcome hinges on the ability to synthesize high-purity material and, critically, to grow high-quality single crystals. The subsequent steps of X-ray data collection, structure solution, and iterative refinement provide a definitive, three-dimensional model of the molecule. This structural blueprint is an invaluable asset for drug development professionals, enabling a deeper understanding of molecular interactions and providing the foundation for rational drug design.

References

-

Lee, C., & Kim, Y. (2014). Crystal structure of phenyl(pyridin-2-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o947. [Link]

-

Lee, C., & Kim, Y. (2014). Crystal structure of phen-yl(pyridin-2-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o947. [Link]

-

PubChem (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

ChemBK (2024). This compound. [Link]

Sources

- 1. This compound | 39930-11-5; 59575-91-6 | Benchchem [benchchem.com]

- 2. This compound | C12H12N2 | CID 2775258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Crystal structure of phenyl(pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of phen-yl(pyridin-2-yl)methanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 91-02-1 Cas No. | Phenyl(pyridin-2-yl)methanone | Apollo [store.apolloscientific.co.uk]

Physical and chemical properties of Phenyl(pyridin-2-yl)methanamine

An In-Depth Technical Guide to Phenyl(pyridin-2-yl)methanamine

Abstract: this compound is a bifunctional aromatic amine featuring a phenyl group and a pyridin-2-yl moiety linked by a methanamine bridge. This unique structure provides two key sites for chemical interaction: a nucleophilic primary amine and a basic pyridine nitrogen, making it a highly versatile building block in synthetic chemistry. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, reactivity, and applications, with a focus on its role in medicinal chemistry and coordination chemistry. All protocols and data are presented to support researchers and drug development professionals in leveraging this compound's full potential.

Core Molecular and Physicochemical Properties

This compound, identified by CAS Number 39930-11-5, is a compound of significant interest due to its structural motifs which are prevalent in numerous biologically active molecules.[1][2] Its fundamental properties are summarized below. The physical form can vary, presenting as a liquid, semi-solid, or a low-melting solid in its free-base form, while its salts, such as the dihydrochloride, are typically crystalline solids with significantly higher melting points.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 39930-11-5 | [3][5] |

| Molecular Formula | C₁₂H₁₂N₂ | [1][3] |

| Molecular Weight | 184.24 g/mol | [1][6] |

| Appearance | Liquid, semi-solid, or solid | [3] |

| Boiling Point | 312.2°C at 760 mmHg | [6] |

| Flash Point | 163.3°C | [6] |

| Vapor Pressure | 0.000536 mmHg at 25°C | [6] |

| InChI Key | BAEZXIOBOOEPOS-UHFFFAOYSA-N | [1][2] |

Synthesis and Reactivity Profile

The reactivity of this compound is dominated by its two nitrogen centers. The primary amine is a potent nucleophile, readily participating in reactions like acylation, alkylation, and imine formation. The pyridine nitrogen atom is basic and serves as a hydrogen bond acceptor or a coordination site for metal ions, a property exploited in the development of novel anticancer complexes.[2]

Synthetic Pathway: Reductive Amination

A robust and common method for synthesizing primary amines like this compound is the reductive amination of a ketone precursor. This pathway offers high yields and avoids harsh conditions. The logical precursor, Phenyl(pyridin-2-yl)methanone, is commercially available.[7] The reaction proceeds via an intermediate imine, which is then reduced in situ to the target amine.

Caption: Workflow for the synthesis of this compound.

Core Reactivity

The molecule's dual functionality allows for selective chemical modifications. The primary amine is generally more nucleophilic and basic than the pyridine nitrogen, allowing for selective reactions under controlled pH conditions.

Caption: Key reactive sites on this compound.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is critical. Standard spectroscopic methods provide a definitive fingerprint of the molecule.

Predicted Spectroscopic Data

-

¹H NMR (in CDCl₃): The spectrum would feature complex multiplets in the aromatic region (δ 7.0-8.6 ppm) corresponding to the nine protons of the phenyl and pyridyl rings. A characteristic singlet for the methine proton (CH) would appear around δ 5.0-5.5 ppm. A broad singlet, corresponding to the two amine (NH₂) protons, would be observed, with its chemical shift being concentration and solvent dependent (typically δ 1.5-3.0 ppm).

-

¹³C NMR (in CDCl₃): The spectrum would show multiple signals in the aromatic region (δ 120-160 ppm) for the eleven aromatic carbons. A single aliphatic signal for the methine carbon would be expected around δ 55-65 ppm.

-

Infrared (IR) Spectroscopy: Key absorbances would include a doublet for the primary amine N-H stretch (around 3300-3400 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), and characteristic C=C and C=N stretching vibrations from the aromatic rings in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): The electron impact (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 184. Common fragmentation patterns would involve the loss of the phenyl radical (m/z = 77) or the pyridyl radical (m/z = 78).

Experimental Protocol: NMR Sample Preparation and Analysis

This protocol ensures reproducible and high-quality data for structural verification.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) within a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate line broadening factor (e.g., 0.3 Hz) and perform Fourier transformation.

-

Analysis and Validation: Calibrate the spectrum to the TMS peak. Integrate all signals to determine proton ratios. Analyze chemical shifts and coupling patterns to confirm that they match the expected structure described in section 3.1. The integration ratio of aromatic:methine:amine protons should be approximately 9:1:2.

Applications in Research and Development

The structural framework of this compound is a privileged scaffold in medicinal chemistry.[8] Its derivatives have shown significant biological activity.

-

Cannabinoid Receptor Modulators: The core structure is used as a building block for potent cannabinoid receptor modulators. The pyridine nitrogen often plays a crucial role in forming hydrogen bonds with receptor residues, enhancing binding affinity and potency.[2]

-

Anticancer Agents: The compound and its analogs are utilized as ligands in the synthesis of palladacycle complexes. These organometallic compounds have demonstrated strong DNA-binding affinity and selective cytotoxicity against cancer cell lines, making them promising candidates for anticancer drug development.[2]

-

Organic Synthesis: It serves as a key intermediate in the synthesis of more complex molecules, including potential antituberculosis agents and other bioactive compounds.[2][6]

Safety and Handling

This compound is classified as a corrosive substance and requires careful handling to ensure personnel safety.[3]

Table 2: GHS Safety Information

| Category | Information | Source(s) |

| Signal Word | Danger | [3] |

| Pictogram | GHS05 (Corrosion) | [3] |

| Hazard Statement | H314: Causes severe skin burns and eye damage. | [3] |

| Precautionary Statements | P260: Do not breathe dust/fumes. P280: Wear protective gloves/clothing/eye protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][9] |

Storage: The compound should be stored in a tightly sealed container in a dark, cool, and well-ventilated place under an inert atmosphere. For long-term stability, storage in a freezer at or below -20°C is recommended.[3]

References

-

ChemBK. (2024). This compound - Physico-chemical Properties. Retrieved from [Link]

-

(4-(Pyridin-2-yl)phenyl)methanamine. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Phenyl-(2-pyridyl)-methylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Phenyl(pyridin-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Aribo Biotechnology. (n.d.). CAS: 91-02-1 Name: Phenyl(pyridin-2-yl)methanone. Retrieved from [Link]

-

ResearchGate. (2014). Solvent-Free Preparation of Novel 2-[Phenyl (Pyridine-2-Ylamino) Methyl] Phenols as Pseudo-Betti Processor for Natural Products. Retrieved from [Link]

-

Supporting Information. (n.d.). Spectral data of compound 5a-5m, 6a-6e. Retrieved from [Link]

- Google Patents. (n.d.). CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative.

-

PubMed Central. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

-

Boron Molecular. (n.d.). phenyl(pyridin-2-yl)methanone. Retrieved from [Link]

Sources

- 1. This compound | C12H12N2 | CID 2775258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 39930-11-5; 59575-91-6 | Benchchem [benchchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Phenyl(2-pyridyl)methylamine hydrochloride | 59575-91-6 [chemicalbook.com]

- 5. 39930-11-5|this compound|BLD Pharm [bldpharm.com]

- 6. chembk.com [chembk.com]

- 7. boronmolecular.com [boronmolecular.com]

- 8. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.ca [fishersci.ca]

The Advent and Synthetic Evolution of Phenyl(pyridin-2-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl(pyridin-2-yl)methanamine, a deceptively simple molecule at the confluence of aromatic and heterocyclic chemistries, holds a significant position as a versatile building block and precursor in medicinal chemistry. Its structural motif is a key feature in a range of biologically active compounds. This in-depth technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, tracing its synthetic evolution from foundational methods to modern, more efficient protocols. By examining the causality behind experimental choices and providing detailed, self-validating protocols, this guide aims to equip researchers with a thorough understanding of this important chemical entity.

Introduction: The Significance of a Privileged Scaffold

The pyridine ring is a well-established "privileged structure" in medicinal chemistry, appearing in a multitude of approved drugs.[1] Its ability to engage in hydrogen bonding, π-stacking, and metal coordination, coupled with its metabolic stability, makes it a highly desirable moiety in drug design. When combined with a phenyl group through a methanamine bridge, as in this compound, the resulting molecule offers a unique three-dimensional structure and a rich electronic landscape. This bifunctional aromatic amine has garnered considerable attention as a precursor for a variety of bioactive molecules, including potential anticancer agents and cannabinoid receptor modulators.[2]

The core structure of this compound allows for diverse chemical modifications, enabling the exploration of vast chemical spaces in the pursuit of novel therapeutics. Understanding its synthesis, from its historical roots to contemporary methods, is crucial for chemists working in drug discovery and development.

The Dawn of Synthesis: Early Methodologies and Their Chemical Logic

While a definitive, singular "discovery" of this compound in the historical literature is not readily apparent, its synthesis can be understood within the broader context of the development of pyridine chemistry in the late 19th and early 20th centuries. The foundational reactions of this era provided the chemical tools necessary for the construction of such molecules. Early synthetic approaches would have logically centered on the formation of the central carbon-nitrogen bond or the reduction of a pre-existing functional group.

Two primary historical routes are plausible for the initial syntheses of this compound: the reductive amination of 2-benzoylpyridine and the catalytic hydrogenation of 2-benzoylpyridine oxime.

The Leuckart-Wallach Reaction: Reductive Amination of 2-Benzoylpyridine

The Leuckart-Wallach reaction, first described by Rudolf Leuckart in 1885 and later expanded upon by Otto Wallach, provides a direct method for the reductive amination of ketones and aldehydes using ammonium formate or formamide as both the ammonia source and the reducing agent.[3][4] The application of this reaction to 2-benzoylpyridine represents a logical and historically significant route to this compound.

The causality behind this choice of reaction lies in the ready availability of the starting ketone, 2-benzoylpyridine, which could be prepared via several established methods, including the Friedel-Crafts acylation of pyridine. The Leuckart-Wallach reaction, despite requiring high temperatures, offered a one-pot approach to the desired amine.

Materials:

-

2-Benzoylpyridine

-

Ammonium formate (or Formamide and Formic Acid)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of 2-benzoylpyridine (1 equivalent) and a significant excess of ammonium formate (3-5 equivalents) is heated to 160-180 °C.

-

The reaction mixture is maintained at this temperature for several hours (typically 6-12 hours), during which the formation of the formamide intermediate occurs.

-

Upon completion (monitored by thin-layer chromatography), the reaction mixture is cooled to room temperature.

-

The excess ammonium formate is removed, and the residue is treated with concentrated hydrochloric acid to hydrolyze the formamide intermediate to the corresponding amine hydrochloride salt. This mixture is heated under reflux for 2-4 hours.

-

After cooling, the acidic solution is washed with diethyl ether to remove any unreacted starting material or non-basic byproducts.

-

The aqueous layer is then made strongly alkaline with a concentrated sodium hydroxide solution.

-

The liberated free amine is extracted into an organic solvent such as diethyl ether or dichloromethane.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

Purification can be achieved by vacuum distillation or recrystallization of a suitable salt (e.g., the dihydrochloride).

Causality in Experimental Choices:

-

Excess Ammonium Formate: The use of a large excess of ammonium formate serves to drive the equilibrium towards the formation of the iminium ion and ensures a sufficient supply of the reducing agent (formate).

-

High Temperature: The high reaction temperature is necessary to overcome the activation energy for both the formation of the imine and the subsequent reduction. It also facilitates the decomposition of ammonium formate into ammonia and formic acid.

-

Acid Hydrolysis: The final acid hydrolysis step is crucial for converting the initially formed N-formyl derivative into the desired primary amine.

Catalytic Hydrogenation of 2-Benzoylpyridine Oxime

Another historically significant approach involves the reduction of an oxime derivative. The synthesis of oximes from ketones and hydroxylamine was a well-established reaction in the late 19th and early 20th centuries. The subsequent reduction of the oxime to the corresponding amine could be achieved through various methods, with catalytic hydrogenation emerging as a powerful technique.

The choice of this two-step pathway was often dictated by the desire for milder reaction conditions compared to the Leuckart-Wallach reaction and the potential for higher yields and cleaner products.

Part A: Oximation of 2-Benzoylpyridine

Materials:

-

2-Benzoylpyridine

-

Hydroxylamine hydrochloride

-

Sodium acetate (or other suitable base)

-

Ethanol

-

Water

Procedure:

-

A solution of 2-benzoylpyridine (1 equivalent) in ethanol is prepared in a round-bottom flask.

-

A solution of hydroxylamine hydrochloride (1.1-1.5 equivalents) and sodium acetate (1.1-1.5 equivalents) in water is added to the flask.

-

The mixture is heated to reflux for 1-3 hours.

-

Upon completion, the reaction mixture is cooled, and the product, 2-benzoylpyridine oxime, often precipitates.

-

The solid is collected by filtration, washed with cold water, and dried.

Part B: Catalytic Hydrogenation of 2-Benzoylpyridine Oxime

Materials:

-

2-Benzoylpyridine oxime

-

Raney Nickel (or Platinum oxide, Palladium on carbon)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas source

-

Parr hydrogenator or similar apparatus

Procedure:

-

The 2-benzoylpyridine oxime is dissolved in ethanol in a pressure-resistant reaction vessel.

-

A catalytic amount of Raney Nickel (slurry in ethanol) is carefully added to the vessel.

-

The vessel is sealed and purged with nitrogen, followed by hydrogen.

-

The mixture is then subjected to hydrogen pressure (typically 3-5 atm) and agitated at room temperature or with gentle heating.

-

The reaction is monitored by the uptake of hydrogen.

-

Once the reaction is complete, the catalyst is carefully filtered off (caution: Raney Nickel is pyrophoric).

-

The solvent is removed from the filtrate under reduced pressure to yield this compound.

Causality in Experimental Choices:

-

Choice of Catalyst: Raney Nickel was a common choice for such reductions due to its high activity and relatively low cost. Platinum and palladium catalysts offered alternatives with potentially different selectivities and activities.

-

Solvent: Ethanol is a good solvent for both the oxime and the resulting amine, and it is relatively inert under hydrogenation conditions.

-

Pressure: The use of hydrogen pressure increases the concentration of dissolved hydrogen, thereby accelerating the rate of reaction.

Evolution of Synthesis: Modern and More Efficient Approaches

While the historical methods laid the groundwork, modern organic synthesis has introduced more refined, efficient, and scalable methods for the preparation of this compound and its derivatives. These advancements often focus on improving yields, reducing reaction times, employing milder conditions, and enhancing enantioselectivity for chiral applications.

Modern Reductive Amination

Contemporary reductive amination protocols often employ milder and more selective reducing agents than the harsh conditions of the Leuckart-Wallach reaction. Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are frequently used.

Materials:

-

2-Benzoylpyridine

-

Ammonium acetate

-

Sodium cyanoborohydride

-

Methanol

-

Hydrochloric acid

-

Sodium hydroxide

-

Ethyl acetate

Procedure:

-

To a solution of 2-benzoylpyridine (1 equivalent) and ammonium acetate (10 equivalents) in methanol, sodium cyanoborohydride (1.5 equivalents) is added portion-wise at 0 °C.

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in water and acidified with hydrochloric acid.

-

The aqueous layer is washed with ethyl acetate.

-

The aqueous layer is then basified with sodium hydroxide solution and extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the product.

Asymmetric Synthesis

For applications in medicinal chemistry, the synthesis of enantiomerically pure this compound is often required. This is typically achieved through the asymmetric reduction of 2-benzoylpyridine or its corresponding imine. Chiral catalysts, often based on transition metals like rhodium, ruthenium, or iridium, are employed to control the stereochemical outcome of the reduction.

Data Summary: A Comparative Overview of Synthetic Routes

| Synthetic Method | Precursor | Key Reagents | Typical Conditions | Advantages | Disadvantages |

| Leuckart-Wallach Reaction | 2-Benzoylpyridine | Ammonium formate | 160-180 °C | One-pot synthesis | Harsh conditions, low to moderate yields, formation of byproducts |

| Catalytic Hydrogenation of Oxime | 2-Benzoylpyridine Oxime | H₂, Raney Ni (or Pt, Pd) | Room temp. to moderate heat, 3-5 atm H₂ | Milder conditions, often cleaner reactions | Two-step process, handling of pyrophoric catalysts |

| Modern Reductive Amination | 2-Benzoylpyridine | Ammonium acetate, NaBH₃CN | Room temperature | Mild conditions, good yields | Use of toxic cyanide reagents |

Conclusion: A Continuing Legacy in Chemical Synthesis

The journey of this compound from its plausible inception through foundational reactions to its synthesis via modern, sophisticated methods reflects the broader evolution of organic chemistry. The principles of reductive amination and catalytic hydrogenation, established over a century ago, remain central to its preparation, albeit with significant refinements in reagents and conditions. As a key building block in the ongoing quest for new medicines, the efficient and selective synthesis of this compound will undoubtedly continue to be an area of active research and development. This guide has aimed to provide not just a set of protocols, but a deeper understanding of the chemical logic that has driven the synthesis of this important molecule through history.

References

An In-depth Technical Guide to Phenyl(pyridin-2-yl)methanamine (CAS 39930-11-5)

This guide provides a comprehensive technical overview of Phenyl(pyridin-2-yl)methanamine, a versatile bifunctional amine of significant interest in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes core chemical data, practical synthetic methodologies, and key applications, grounding all information in established scientific principles and authoritative sources.

Core Compound Identity and Physicochemical Properties

This compound, registered under CAS Number 39930-11-5, is a chiral aromatic amine featuring a central methane carbon bonded to a phenyl group, a pyridin-2-yl moiety, and a primary amine. This unique arrangement of a basic amine, an electron-deficient pyridine ring, and a lipophilic phenyl group makes it a valuable building block for creating molecules with diverse pharmacological activities.[1]

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 39930-11-5 | PubChem[2] |

| Molecular Formula | C₁₂H₁₂N₂ | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| Synonyms | alpha-(2-pyridyl)benzylamine, Phenyl(2-pyridinyl)methylamine, 2-(Aminobenzyl)pyridine | PubChem[2] |

| InChIKey | BAEZXIOBOOEPOS-UHFFFAOYSA-N | Sigma-Aldrich[3] |

Physicochemical & Computed Data

The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The data below has been aggregated from various chemical suppliers and computational databases.

| Property | Value | Source(s) |

| Molecular Weight | 184.24 g/mol | PubChem[2] |

| Appearance | Liquid, semi-solid, or solid; Light yellow to orange-yellow crystal | Sigma-Aldrich[3], ChemBK[4] |

| Melting Point | 122-125 °C | ChemBK[4] |

| Boiling Point | 312.2 °C at 760 mmHg | ChemBK[4] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | Ambeed[5] |

| Consensus Log Po/w | 1.76 | Ambeed[5] |

| Purity | Typically ≥95% | Sigma-Aldrich[3] |

Note: Discrepancies in physical state are common for such compounds and can depend on purity and ambient conditions.

Synthesis, Reactivity, and Spectroscopic Profile

Understanding the synthesis and reactivity of this compound is fundamental to its application. The primary amine and the pyridine nitrogen are the key reactive sites, participating in nucleophilic additions, substitutions, and coordination chemistry.

Synthetic Strategy: Reductive Amination Pathway

A robust and common method for synthesizing primary amines like this compound is the reduction of the corresponding ketone, Phenyl(pyridin-2-yl)methanone (also known as 2-benzoylpyridine). This transformation can be efficiently achieved using hydride reducing agents like sodium borohydride (NaBH₄), a mild and selective reagent suitable for this purpose.[6]

The causality behind this choice is NaBH₄'s chemoselectivity; it readily reduces ketones and aldehydes while typically not affecting more stable carbonyls like esters or amides, which might be present in more complex substrates.[5][7] This selectivity simplifies the reaction work-up and purification process.

Spectroscopic Characterization Profile

For a researcher, confirming the structure of the synthesized product is paramount. Spectroscopic methods provide the necessary evidence.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and pyridine rings, typically in the δ 7.0–8.7 ppm range. A characteristic singlet or broad singlet for the amine (NH₂) protons would appear, and its chemical shift would be concentration and solvent-dependent. The benzylic proton (CH) would likely appear as a singlet around δ 5.0-5.5 ppm.

-

¹³C NMR: The carbon NMR would confirm the presence of 12 unique carbon environments (unless symmetry exists), with aromatic signals in the δ 120–160 ppm range and a signal for the benzylic carbon around δ 50-60 ppm.

-

FTIR: Infrared spectroscopy is key for identifying functional groups. A primary amine will show a characteristic N-H stretching vibration, often appearing as a doublet (symmetric and asymmetric stretches) in the 3300–3500 cm⁻¹ region.

-

Mass Spectrometry (HRMS): High-Resolution Mass Spectrometry would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺), which should correspond to the calculated exact mass of C₁₂H₁₃N₂⁺.[1]

Applications in Research and Drug Development

The structural features of this compound make it a privileged scaffold in medicinal chemistry. Its ability to form hydrogen bonds (via the amine) and engage in π-stacking and coordination (via the aromatic rings) allows for potent interactions with biological targets.[1]

Key application areas include:

-

Cannabinoid Receptor Modulators: The scaffold has been used as a core intermediate in the synthesis of potent cannabinoid receptor modulators.[1]

-

Anticancer Agents: It serves as a ligand in the creation of palladium complexes that have demonstrated significant DNA-binding affinity and selective activity against cancer cell lines.[1]

-

Protein Degraders: As a bifunctional molecule, it is an ideal building block in the design of Proteolysis-Targeting Chimeras (PROTACs) and other molecular glues.[8]

-

Antituberculosis Agents: Derivatives have been explored as intermediates in the development of new drugs targeting Mycobacterium tuberculosis.[1]

Safety, Handling, and Storage

Proper handling of any chemical reagent is crucial for laboratory safety. This compound is classified as a corrosive substance.

GHS Hazard Information

| GHS Data | Information | Source |

| Pictogram | GHS05 (Corrosion) | Sigma-Aldrich[3] |

| Signal Word | Danger | Sigma-Aldrich[3] |

| Hazard Statement | H314: Causes severe skin burns and eye damage. | Sigma-Aldrich[3], Ambeed[5] |

| Precautionary Statements | P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310 | Sigma-Aldrich[3], Ambeed[5] |

Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[9]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term stability, it is recommended to store in a freezer under an inert atmosphere (e.g., argon or nitrogen) at temperatures below -20°C.[3]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[4]

Self-Validating Experimental Protocol: Synthesis via Ketone Reduction

This protocol details the synthesis of this compound from 2-benzoylpyridine. Each step is designed for clarity, reproducibility, and safety, with explanations for key procedural choices.

Objective: To synthesize this compound with high purity.

Materials & Equipment:

-

2-Benzoylpyridine (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 - 2.0 eq)

-

Anhydrous Methanol (MeOH)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, stir bar, ice bath, separatory funnel, rotary evaporator, standard glassware.

Step-by-Step Methodology:

-

Reaction Setup (The "Why"): In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-benzoylpyridine (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of ketone). Causality: Methanol is an excellent solvent for both the ketone and NaBH₄, and its protic nature facilitates the reaction mechanism after the initial hydride transfer.

-

Controlling Exothermicity (The "Why"): Cool the solution to 0 °C using an ice-water bath. Causality: The reaction of NaBH₄ is exothermic. Cooling the reaction prevents potential side reactions and ensures controlled reactivity, which is a cornerstone of a trustworthy protocol.

-

Reagent Addition (The "Why"): Slowly add sodium borohydride (1.5 eq) to the stirred solution in small portions over 10-15 minutes. You may observe gas evolution (H₂). Causality: Portion-wise addition is critical for managing the reaction rate and exotherm. A molar excess of NaBH₄ ensures the complete conversion of the starting material, a self-validating check for reaction completion.

-

Reaction Monitoring (The "Why"): After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has disappeared. Causality: TLC provides a real-time assessment of the reaction's progress, preventing premature work-up and ensuring the protocol is followed to completion.

-

Quenching (The "Why"): Once the reaction is complete, carefully cool the flask again in an ice bath. Slowly and cautiously add deionized water to quench the excess NaBH₄. Causality: Quenching safely decomposes the reactive excess hydride, which would otherwise react violently during the extraction phase. This is a critical safety and validation step.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Liquid-Liquid Extraction (The "Why"): To the remaining aqueous residue, add dichloromethane or ethyl acetate and transfer the mixture to a separatory funnel. Add saturated aqueous NaHCO₃ solution to neutralize any acidic byproducts and ensure the amine product is in its free-base form. Shake the funnel, venting frequently. Causality: The amine product is more soluble in the organic solvent than in water. Using a weak base like NaHCO₃ ensures the amine is not protonated, maximizing its partitioning into the organic layer for efficient extraction.

-

Purification Washes (The "Why"): Separate the organic layer. Wash the organic layer sequentially with water and then brine. Causality: The water wash removes residual water-soluble impurities, and the brine wash helps to break any emulsions and begins the drying process by removing bulk water before treatment with a drying agent.

-

Drying and Isolation (The "Why"): Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. Causality: Removing all traces of water is essential before solvent evaporation to obtain a pure, dry product and prevent hydrolysis or degradation upon storage.

-

Final Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024). This compound. ChemBK. Retrieved from [Link]

-

Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative.

-

Semantic Scholar. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[. Semantic Scholar. Retrieved from [Link]

-

Aribo Biotechnology. (n.d.). CAS: 91-02-1 Name: Phenyl(pyridin-2-yl)methanone. Aribo Biotechnology. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, min 95%, 100 mg. CP Lab Safety. Retrieved from [Link]

-

Catalyst University. (2018). Introduction to Reductions & Sodium Borohydride (Theory & Problems). YouTube. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-phenylpyridine. Organic Syntheses. Retrieved from [Link]

-

PubMed Central (PMC). (2022). Recent Advances of Pyridinone in Medicinal Chemistry. National Institutes of Health. Retrieved from [Link]articles/PMC9009941/)

Sources

- 1. This compound | 39930-11-5; 59575-91-6 | Benchchem [benchchem.com]

- 2. This compound | C12H12N2 | CID 2775258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization and Biological Activities of Binuclear Metal Complexes of 2-Benzoylpyridine and Phenyl(Pyridin-2-yl) Methanediol Derived from 1-Phenyl-1-(Pyridin-2-yl)-N-(Pyrimidin-2-yl) Methanimine Dihydrate Schiff Base [scirp.org]

- 4. chembk.com [chembk.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Sodium Borohydride [commonorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 9. Phenyl(pyridin-2-yl)methanol | C12H11NO | CID 315585 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Reactivity of Phenyl(pyridin-2-yl)methanamine

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and reactivity of Phenyl(pyridin-2-yl)methanamine, a key building block in medicinal chemistry and materials science. By examining the distinct chemical properties of its constituent benzylamine and 2-aminopyridine moieties, this document offers researchers, scientists, and drug development professionals a predictive framework for its behavior under various stress conditions and in synthetic transformations. We delve into the principal degradation pathways—including oxidation, hydrolysis, and thermolysis—and explore the molecule's reactivity profile concerning N-alkylation, N-acylation, and metal coordination. This guide is grounded in established chemical principles and supported by data from analogous structures, providing both theoretical insights and practical, field-proven experimental protocols.

Introduction: The Structural and Pharmaceutical Significance of this compound

This compound, with the chemical structure C₁₂H₁₂N₂, is a bifunctional organic molecule that has garnered significant interest as a versatile intermediate in the synthesis of novel therapeutic agents and functional materials.[1] Its structure uniquely combines a chiral benzylic amine center with a pyridine ring, a common scaffold in drug discovery. This arrangement offers a rich platform for generating molecular diversity and for engaging with biological targets through various non-covalent interactions.

The pyridine ring's electron-deficient nature enhances its ability to act as a hydrogen bond acceptor and to participate in π-stacking and coordination chemistry, making it a valuable pharmacophore.[2] Derivatives of this core structure have been investigated for a range of biological activities, including as anti-mycobacterial agents and as ligands for anticancer palladium complexes.[2][3] Understanding the intrinsic stability and reactivity of this molecule is therefore paramount for designing robust synthetic routes, ensuring the long-term stability of active pharmaceutical ingredients (APIs), and predicting potential metabolic pathways.

This guide will systematically explore the factors governing the stability of this compound and provide detailed insights into its characteristic chemical reactions.

Chemical Stability Profile

The overall stability of this compound is determined by the interplay of its three key structural features: the primary amine, the benzylic carbon-hydrogen bond, and the pyridine ring. Forced degradation studies, which intentionally expose a compound to stress conditions, are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.[4][5]

Oxidative Stability

Oxidative degradation is a primary concern for this compound due to the presence of two susceptible sites: the primary amine and the benzylic carbon.

-